m-Xylene

描述

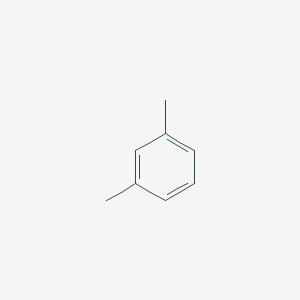

m-Xylene (1,3-dimethylbenzene) is an aromatic hydrocarbon with the molecular formula C₈H₁₀ and a molecular weight of 106.17 g/mol . It consists of a benzene ring with two methyl groups in the meta positions (carbon atoms 1 and 3). Key physical properties include:

- Melting point: -47.87°C

- Boiling point: ~139°C (similar to o- and p-xylene)

- Density: 0.86 g/cm³

- Solubility: Immiscible in water but soluble in organic solvents .

This compound is widely used in the production of isophthalic acid (a precursor for resins) , as a solvent in paints and pharmaceuticals , and in catalytic processes to synthesize PET precursors .

准备方法

Traditional Preparation Methods

Sulfonation Hydrolysis

The sulfonation hydrolysis method, historically prevalent in China, involves treating mixed xylene fractions with concentrated sulfuric acid. The process begins by distilling mixed xylenes to isolate the 130–140°C fraction, followed by sulfonation at 80–90°C for 3.5 hours . Sulfonic acid derivatives of o- and p-xylene isomers form preferentially, leaving this compound unreacted due to steric hindrance. Subsequent hydrolysis and fractional distillation yield this compound with a purity of 85–90% . However, this method generates significant acidic waste, necessitating costly neutralization and disposal steps.

Low-Temperature Crystallization

Low-temperature crystallization exploits the differing melting points of xylene isomers. By cooling mixed xylenes to -40°C in the presence of carbon tetrachloride (CCl₄), a solid complex forms between CCl₄ and p-xylene, leaving this compound in the liquid phase . Further cooling to -78°C induces crystallization of this compound-CCl₄ complexes, which are then separated via filtration and distilled to recover this compound. This method achieves purities exceeding 95% but requires energy-intensive refrigeration and solvent recovery systems .

Modern Industrial Methods

Adsorption Separation Using Molecular Sieves

Adsorption separation employs K-Ba-Y type molecular sieves to selectively adsorb p-xylene from mixed xylene streams at 170–180°C under atmospheric pressure . The non-adsorbed fraction, enriched in this compound, undergoes distillation to remove residual o-xylene and ethylbenzene. This method achieves this compound purities of 99.9% and is widely adopted in petroleum refineries due to its scalability and minimal solvent use .

Table 1: Thermodynamic Properties of Xylene Isomers

| Isomer | Boiling Point (°C) | Melting Point (°C) | Critical Temperature (K) |

|---|---|---|---|

| o-Xylene | 144.41 | -25.17 | 630.2 |

| This compound | 139.10 | -47.87 | 617.0 |

| p-Xylene | 138.35 | +13.26 | 616.5 |

| Ethylbenzene | 139.19 | -94.98 | 617.1 |

Catalytic Isomerization of o-Xylene

The Mitsubishi Gas Chemical (MGC) process isomerizes o-xylene to this compound using HF-BF₃ catalysts under mild conditions (50–250°C) . However, HF-BF₃’s corrosivity and the need for catalyst recovery led to the development of zeolite-based systems. Zeolite ZSM-4 and omega catalysts enable isomerization at 100–200°C with 70–80% selectivity for this compound . The reaction mechanism involves acid-catalyzed methyl group migration, favoring this compound due to thermodynamic stability.

Table 2: Performance of Zeolite Catalysts in Isomerization

| Catalyst | Temperature (°C) | o-Xylene Conversion (%) | This compound Selectivity (%) |

|---|---|---|---|

| ZSM-4 | 150 | 65 | 78 |

| Zeolite Omega | 180 | 72 | 75 |

Advanced Purification Techniques

Zeolite Adsorption for p-Xylene Removal

Post-isomerization mixtures contain residual p-xylene, which is removed using Na-ZSM-5 zeolites. These zeolites preferentially adsorb p-xylene due to their pore geometry, enabling the production of this compound with >99% purity after distillation . This step is critical in the MGC process, reducing energy consumption by 30% compared to traditional distillation .

Transalkylation of Toluene

Transalkylation reactors convert toluene and trimethylbenzenes into xylene isomers via acid-catalyzed reactions. Using H-beta zeolites at 250–400°C, this method yields mixed xylenes with a this compound content of 40–50%, which is further purified via adsorption .

Comparative Analysis of Preparation Methods

Efficiency and Purity

-

Sulfonation Hydrolysis : Limited to 85–90% purity; high environmental impact.

-

Adsorption Separation : 99.9% purity; suitable for large-scale production.

-

Catalytic Isomerization : 75–80% selectivity; requires o-xylene-rich feedstocks.

Economic Considerations

Adsorption separation has the lowest operational cost ($150/ton) due to minimal solvent use, whereas sulfonation hydrolysis incurs additional waste treatment costs ($50/ton) .

Challenges and Innovations

Corrosion and Catalyst Degradation

HF-BF₃ catalysts in the MGC process necessitate expensive corrosion-resistant reactors, increasing capital costs by 20% . Recent advances in boron-doped ZSM-5 zeolites improve catalyst stability, reducing degradation rates by 40% .

Integration with Petrochemical Complexes

Modern refineries integrate adsorption units with catalytic reformers to directly separate this compound from C₈ streams, eliminating the need for standalone isomerization reactors .

化学反应分析

Types of Reactions: m-Xylene undergoes various chemical reactions, including oxidation, nitration, and halogenation.

Oxidation: When this compound is oxidized, it forms isophthalic acid. This reaction typically involves the use of a catalyst such as cobalt or manganese and occurs under high temperatures and pressures .

Nitration: Nitration of this compound involves the introduction of nitro groups into the aromatic ring. This reaction is carried out using a mixture of nitric acid and sulfuric acid as the nitrating agents. The reaction conditions, such as temperature and acid concentration, play a crucial role in determining the yield and selectivity of the nitration products .

Halogenation: Halogenation of this compound involves the substitution of hydrogen atoms on the aromatic ring with halogen atoms. This reaction can be carried out using halogenating agents such as chlorine or bromine in the presence of a catalyst .

Major Products: The major products formed from these reactions include isophthalic acid (from oxidation), nitro-m-xylene (from nitration), and halogenated this compound derivatives (from halogenation) .

科学研究应用

Industrial Applications

1. Chemical Precursor

m-Xylene serves as a key precursor in the production of isophthalic acid, which is essential for manufacturing various polyester resins and fibers. Isophthalic acid is used in producing high-performance plastics and coatings .

2. Solvent Use

this compound is widely utilized as an industrial solvent in several sectors, including:

- Printing : It is a common component in inks due to its excellent solvency properties.

- Rubber and Leather Industries : this compound aids in processing rubber and leather products.

- Cleaning Agent : It is effective for cleaning metal surfaces and electronic components like silicon wafers .

3. Laboratory Applications

In laboratory settings, this compound is frequently used as a clearing agent in histology to remove paraffin from tissue samples before staining. It is also employed in preparing baths for cooling reaction vessels .

Environmental Applications

1. Secondary Organic Aerosol Formation

Research indicates that this compound contributes significantly to secondary organic aerosol (SOA) formation when subjected to photooxidation processes. Studies have shown that under low-NOx conditions, this compound yields substantial amounts of SOA, which can impact air quality and climate .

2. Environmental Monitoring

this compound is part of the BTEX (Benzene, Toluene, Ethylbenzene, and Xylenes) group of volatile organic compounds (VOCs), which are monitored due to their potential environmental and health impacts. Understanding the fate of this compound in ambient air helps assess pollution levels and develop regulatory measures .

Health Research Applications

1. Toxicological Studies

this compound has been the subject of various toxicological studies aimed at understanding its effects on human health. Research has indicated that exposure to this compound can lead to cytotoxic effects and alterations in cellular antioxidant status. For instance, studies demonstrated a dose-dependent decrease in cellular antioxidants following exposure to this compound .

2. Occupational Health Research

Studies have focused on occupational exposure to this compound among workers, revealing potential health risks such as respiratory issues and neurological effects. These investigations are crucial for establishing safe exposure limits in industrial environments .

Case Studies

作用机制

The mechanism of action of m-xylene primarily involves its role as a solvent and a chemical intermediate. As a solvent, this compound dissolves various substances, facilitating chemical reactions and processes. As a chemical intermediate, it undergoes various reactions to form other compounds, such as isophthalic acid and xylidine .

Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound depend on the specific reaction and the conditions under which it occurs.

相似化合物的比较

Comparison with o-Xylene and p-Xylene

Structural and Physical Properties

Key Observations :

- Melting points vary significantly due to packing efficiency. p-Xylene’s symmetrical structure allows tighter crystallization, raising its melting point .

- Dipole moments influence intermolecular interactions. This compound’s moderate dipole enables selective π-π interactions with metal-organic frameworks (MOFs) for separation .

Chemical Reactivity and Metabolism

- Metabolism: All xylene isomers undergo primary oxidation via CYP2E1 to form methylbenzyl alcohols, but this compound uniquely produces 2,4-dimethylphenol (via CYP1A2) as a minor metabolite .

- Sulfur solubility : At 303.15 K, sulfur solubility in this compound (0.038 mole fraction) is lower than in p-xylene (0.042) but higher than in toluene (0.032) .

Tables of Critical Data

Table 1: Sulfur Solubility in Xylene Isomers (303.15 K)

| Solvent | Sulfur Solubility (mole fraction) |

|---|---|

| Toluene | 0.032 |

| This compound | 0.038 |

| p-Xylene | 0.042 |

Table 2: Metabolic Pathways of Xylene Isomers

| Isomer | Primary Metabolite | Enzyme | Minor Metabolite | Enzyme |

|---|---|---|---|---|

| This compound | 3-Methylbenzyl alcohol | CYP2E1 | 2,4-Dimethylphenol | CYP1A2 |

| o-Xylene | 2-Methylbenzyl alcohol | CYP2E1 | 3,4-Dimethylphenol | CYP1A2 |

| p-Xylene | 4-Methylbenzyl alcohol | CYP2E1 | Not reported | – |

生物活性

m-Xylene, also known as meta-xylene, is an aromatic hydrocarbon widely used in industrial applications, including as a solvent and in the production of various chemicals. Understanding its biological activity is crucial for assessing its potential health risks and environmental impact. This article reviews the biological effects of this compound based on diverse research findings, case studies, and experimental data.

This compound is one of three isomers of xylene, characterized by its molecular formula . It undergoes metabolism primarily through hydroxylation via cytochrome P450 enzymes, particularly CYP2E1, leading to the formation of methylhippuric acids as major metabolites . The pharmacokinetics of this compound indicate that it is absorbed through inhalation and dermal exposure, with significant implications for occupational safety .

Acute Exposure

Acute exposure to this compound can lead to a range of biological effects:

- Neurological Effects : Symptoms such as dizziness, headaches, and impaired memory have been reported in humans exposed to concentrations as low as 50 ppm. Higher concentrations (up to 10,000 ppm) can cause severe neurotoxic effects, including narcosis and respiratory failure .

- Respiratory Effects : Inhalation of this compound results in respiratory irritation and decreased lung function. Studies have shown that exposure to 300 ppm can transiently decrease lung surfactant levels .

- Cardiovascular Effects : Tachycardia has been noted in some cases following exposure to xylene mixtures, although it was rare .

Chronic Exposure

Chronic exposure to this compound has been associated with various health issues:

- Hematological Changes : Long-term exposure has resulted in significant alterations in blood parameters, including decreased erythrocyte counts and increased leukocyte counts in animal studies . A study reported an 18.5% decrease in erythrocytes after intermittent exposure to 100 ppm this compound .

- Liver Function : Elevated liver enzyme activities have been observed following prolonged exposure. For instance, a study indicated increased alanine aminotransferase activity in rats treated with this compound .

Occupational Exposure

Several case studies highlight the risks associated with occupational exposure to this compound:

- Case Study 1 : A worker exposed to paint fumes containing approximately 10,000 ppm of xylene developed severe lung congestion and pulmonary hemorrhage, ultimately leading to death .

- Case Study 2 : In a cohort study of workers in the printing industry, chronic exposure to xylene vapors was linked to increased reports of respiratory issues and neurological symptoms such as memory impairment and coordination difficulties .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Findings | Concentration/Duration |

|---|---|---|

| Carpenter et al. (1975) | Observed respiratory distress and pulmonary hemorrhage in rats | 9,900 ppm for 4 hours |

| Korsak et al. (1992) | Significant decrease in erythrocytes; increase in leukocytes | 100 ppm intermittently |

| Elovaara et al. (1987) | Decreased pulmonary microsomal enzyme activity | 75–2,000 ppm over several days |

| Ghosh et al. (1987) | Decreased operant responses in rats | 113 ppm repeatedly |

常见问题

Basic Research Questions

Q. What analytical methods are recommended for detecting m-xylene in environmental and biological samples?

- Methodological Answer : For environmental samples like drinking water, gas chromatography with flame ionization detection (GC/FID) is widely used, achieving a detection limit of 2 μg/L for m-xylene with 80–83% recovery . In biological matrices (e.g., urine), high-performance liquid chromatography (HPLC) with a coefficient of variation (CV) of 4.8% or derivatization followed by GC/FID (recovery: 79–95%) are effective . Key considerations include pH adjustment during extraction and validation against matrix-specific interferences.

Q. How can aqueous-phase oxidation of m-xylene be experimentally modeled under controlled conditions?

- Methodological Answer : Utilize high-pressure reactors (e.g., 2000 psi) at temperatures ranging from 162–200°C, with initial m-xylene concentrations quantified via mass injection (e.g., 0.1104 g). Monitor reaction kinetics using Arrhenius plots (e.g., Figure 3.5–3.7) and validate models against experimental data for oxygen order dependence . Ensure precise control of variables like H₂O₂ addition (Figure 4.1) to study initiation effects .

Advanced Research Questions

Q. What molecular interactions govern the thermodynamic behavior of m-xylene in binary mixtures with polar solvents like N,N-dimethylformamide (DMF)?

- Methodological Answer : Measure dynamic viscosity and density across temperatures (293.15–323.15 K) to calculate excess molar volume (Vᴱ) and Gibbs free energy of activation (ΔG<sup>*E</sup>). For m-xylene + DMF, Vᴱ values range from -0.29 to +0.4974 cm³/mol, indicating hydrogen bonding and dipole interactions. Use Redlich-Kister equations to correlate deviations in viscosity (Δη) with composition .

Q. How do synergistic effects between m-xylene and phenol influence oxidation kinetics in aqueous systems?

- Methodological Answer : Design co-oxidation experiments (e.g., equimolar mixtures at 170°C) to observe rate enhancements. Model synergism using "enhancement numbers" (Figure 4.19) and compare Arrhenius parameters for rapid and induction phases (Figure 4.12–4.14). For instance, phenol accelerates m-xylene degradation by donating hydroxyl radicals, reducing activation energy by 10–15% .

Q. How can contradictions in proposed kinetic mechanisms for m-xylene oxidation be resolved?

- Methodological Answer : Validate mechanisms (e.g., Battin-Leclerc vs. Gaïl-Dagaut models ) using jet-stirred reactor data and sensitivity analysis. For example, discrepancies in branching ratios for peroxy radicals (ROO•) can be addressed by isotopic labeling or laser-induced fluorescence to track intermediate species. Cross-reference simulated ignition delays with experimental profiles at 800–1200 K .

Q. What experimental and computational approaches are effective in studying m-xylene degradation via non-thermal plasma (NTP) or UV/ozone systems?

- Methodological Answer : In UV/ozone systems, quantify degradation rates using first-order kinetics (rate constants: ~0.02–0.05 min⁻¹) and GC-MS to identify intermediates like dicarbonyls. For NTP, pair time-resolved mass spectrometry with density functional theory (DFT) to map pathways (e.g., H-abstraction vs. ring-opening) . Optimize parameters like UV wavelength (254 nm) and ozone concentration (10–50 ppm) .

Q. How do structural modifications (e.g., m-xylene dimers) affect binding affinities to biological targets?

- Methodological Answer : Perform quantum mechanical calculations (e.g., bond lengths: 1.405–1.521 Å) and molecular docking to assess steric and electronic effects. Compare dimeric isomers (e.g., m-xylene vs. lutidine-linked analogs) using free energy perturbation (FEP) or MM-GBSA scoring. Validate with in vitro assays (e.g., enzyme inhibition) .

Q. Data Contradictions and Replication Challenges

Q. How should researchers address limitations in replicating enzyme inhibition studies involving m-xylene exposure?

- Methodological Answer : Critically evaluate studies with insufficient replication details (e.g., undefined regression times or missing H₂O₂ concentrations ). Standardize protocols using OECD guidelines, and report variables like RQ (respiratory quotient) and enzyme activity assays (e.g., cytochrome P450 inhibition) with triplicate measurements .

Q. Why do thermodynamic studies report conflicting excess molar volumes (Vᴱ) for m-xylene mixtures?

- Methodological Answer : Variations arise from differences in purity (e.g., Sigma-Aldrich vs. in-house distillation ) or temperature control (±0.01 K precision required). Use Karl Fischer titration to verify solvent dryness and calibrate viscometers with reference fluids (e.g., water, toluene).

Q. Tables of Key Experimental Parameters

属性

IUPAC Name |

1,3-xylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10/c1-7-4-3-5-8(2)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSZLXZYQVIEFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10, Array | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6026298 | |

| Record name | m-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-xylene appears as a colorless watery liquid with a sweet odor. Less dense than water. Insoluble in water. Irritating vapor. (USCG, 1999), Liquid, Colorless liquid; [Merck Index] Sweet odor; [CHRIS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor. | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

282.4 °F at 760 mmHg (NTP, 1992), 139.1 °C, p-Xylene and m-xylene cannot be separated by distillation because their boiling points are too close., 139 °C, 282 °F | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

85 °F (NTP, 1992), 25.0 °C (77.0 °F) - closed cup, 77 °F (25 °C) (closed cup), 27 °C c.c., 82 °F | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Insoluble (NTP, 1992), In water, 1.61X10+2 mg/L at 25 °C., In water, 160 mg/L at 25 °C (average of 13 literature values ranging from 134-206 mg/L at 25 °C), Miscible with acetone, alcohol, ether, benzene; soluble in chloroform, Solubility in water: none, Slight | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.864 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8698 g/cu m at 25 °C, Critical density: 2.66 mmol/cu m; Critical volume: 376.0 cu m/mol, Relative density (water = 1): 0.86, 0.86 | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.66 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.66 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

10 mmHg at 82.9 °F (NTP, 1992), 8.29 [mmHg], 8.29 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.8, 9 mmHg | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Xylene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15725 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Clear, colorless liquid, Color: Saybolt units +30 (research, pure and technical grades) | |

CAS No. |

108-38-3, 68908-87-2 | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-38-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Xylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-dimethyl-, benzylated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068908872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-XYLENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61769 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6026298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-XYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9XS864HTE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/ZE22B6B8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-54.2 °F (NTP, 1992), -47.85 °C, -48 °C, -54 °F | |

| Record name | M-XYLENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9183 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-XYLENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/135 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-XYLENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0085 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Xylene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0669.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。